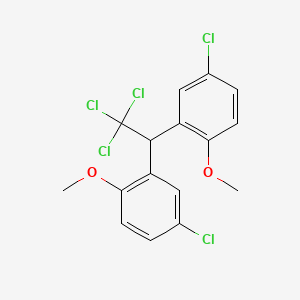
Benzene, 1,1'-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-): is a complex organic compound with the molecular formula C16H15Cl3O2 and a molecular weight of 345.65 g/mol . This compound is characterized by the presence of a trichloroethylidene group attached to two benzene rings, each substituted with a methoxy and a chloro group
Preparation Methods
The synthesis of Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) typically involves the reaction of chloral (trichloroacetaldehyde) with benzene derivatives under specific conditions . The reaction is often catalyzed by Lewis acids such as ferric chloride or aluminum chloride . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the chloro or methoxy groups can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds . The trichloroethylidene group plays a crucial role in its reactivity and stability . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) can be compared with similar compounds such as:
Dichlorodiphenyltrichloroethane (DDT): Both compounds contain a trichloroethylidene group, but DDT has different substituents on the benzene rings.
1,1’-(2,2,2-trichloroethylidene)dibenzene: This compound lacks the methoxy and chloro groups present in Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-), making it less reactive.
The uniqueness of Benzene, 1,1’-(2,2,2-trichloroethylidene)bis(5-chloro-2-methoxy-) lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
CAS No. |
14753-82-3 |
|---|---|
Molecular Formula |
C16H13Cl5O2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-chloro-1-methoxy-2-[2,2,2-trichloro-1-(5-chloro-2-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H13Cl5O2/c1-22-13-5-3-9(17)7-11(13)15(16(19,20)21)12-8-10(18)4-6-14(12)23-2/h3-8,15H,1-2H3 |
InChI Key |
GFLYINLASNCPPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=C(C=CC(=C2)Cl)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


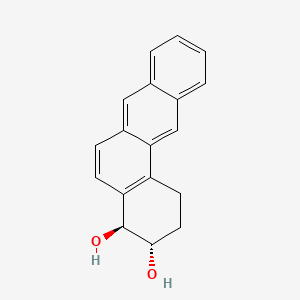
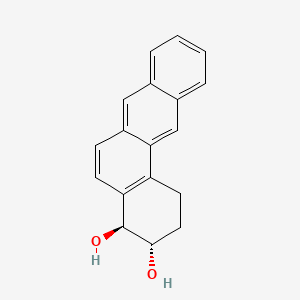
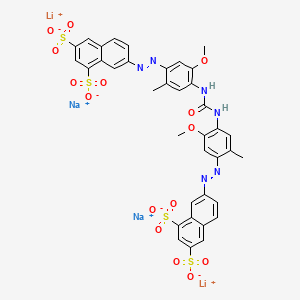

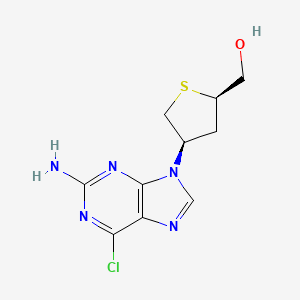

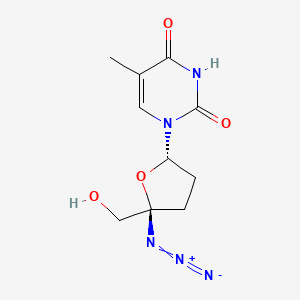
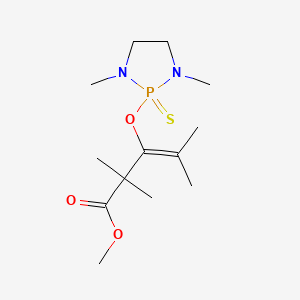
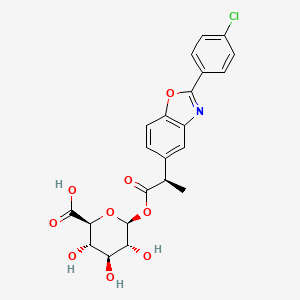
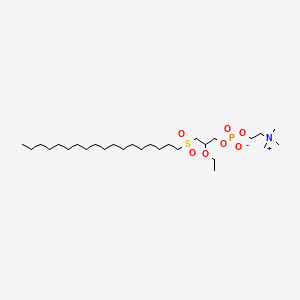
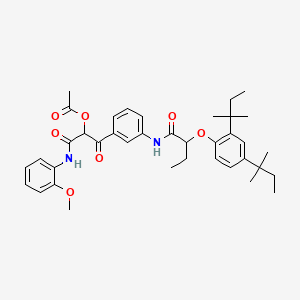
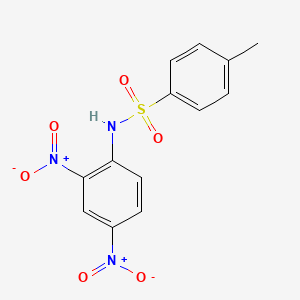
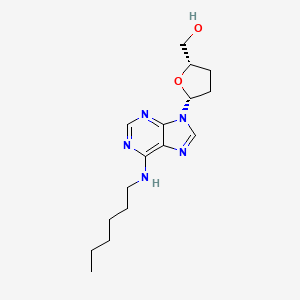
![cyclopentane;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron](/img/structure/B12792728.png)
